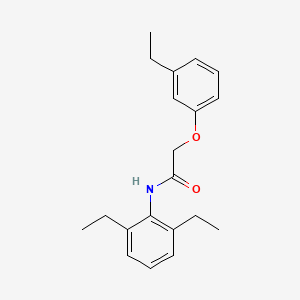

N-(2,6-diethylphenyl)-2-(3-ethylphenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related acetamide derivatives typically involves the reaction of specific phenolic precursors with acetic acid derivatives under controlled conditions. For example, a related compound, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, was synthesized by stirring ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018). This process, involving crucial reagents and specific environmental conditions, highlights the complexity and precision required in the synthesis of such compounds.

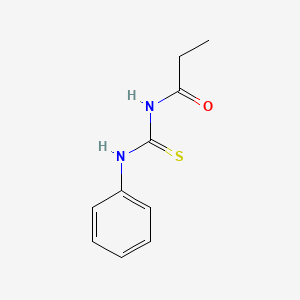

Molecular Structure Analysis

The molecular structure of acetamide derivatives is typically elucidated using spectroscopic techniques such as HNMR and LC-MS, alongside elemental analyses. For instance, the crystal structure of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was determined to exhibit intermolecular H-bonds of the N–H⋅⋅⋅O type, indicating the presence of significant hydrogen bonding within the structure (Sharma et al., 2018).

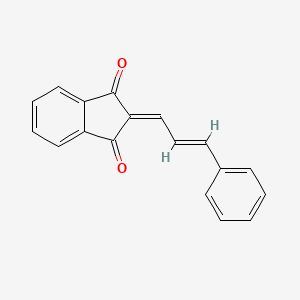

Chemical Reactions and Properties

Acetamide derivatives undergo various chemical reactions, including acetylation, which is a critical step in their synthesis. For instance, chemoselective monoacetylation of the amino group of 2-aminophenol to N-(2-hydroxyphenyl)acetamide was carried out using Novozym 435 as a catalyst, showcasing the specificity of reactions involved in modifying the chemical structure for desired properties (Magadum & Yadav, 2018).

Physical Properties Analysis

The physical properties of acetamide derivatives, such as their crystalline structure and solubility, are crucial for their application in medicinal chemistry. The crystallographic analysis often reveals intricate details about molecular packing, intermolecular interactions, and the overall stability of the compound. For example, the compound N-[3-(diethylaminomethyl)-4- hydroxyphenyl]acetamide was found to form a non-centrosymmetric interdigitated ‘V’ polymeric network, highlighting the complex physical properties these molecules can exhibit (Latif et al., 1999).

Propiedades

IUPAC Name |

N-(2,6-diethylphenyl)-2-(3-ethylphenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25NO2/c1-4-15-9-7-12-18(13-15)23-14-19(22)21-20-16(5-2)10-8-11-17(20)6-3/h7-13H,4-6,14H2,1-3H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEJOHWVEQHGCER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OCC(=O)NC2=C(C=CC=C2CC)CC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,6-diethylphenyl)-2-(3-ethylphenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~2~-benzyl-N~2~-[(4-methoxyphenyl)sulfonyl]glycinamide](/img/structure/B5633783.png)

![2-[3-(4-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5633786.png)

![rel-(3R,4S)-1-[(1-allyl-1H-pyrazol-4-yl)methyl]-4-cyclopropyl-N,N-dimethyl-3-pyrrolidinamine dihydrochloride](/img/structure/B5633799.png)

![2-(3-methoxypropyl)-8-[(2-methyl-1,3-thiazol-4-yl)acetyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5633810.png)

![4-benzyl-1-[(1-cyclohexyl-1H-imidazol-5-yl)methyl]pyrrolidin-2-one](/img/structure/B5633818.png)

![1-{[(2-chlorobenzyl)thio]acetyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5633834.png)

![3-(3-chlorophenyl)-5-[(3-methyl-2-thienyl)methylene]-2,4-imidazolidinedione](/img/structure/B5633841.png)

![2-(2,5-dioxo-1-imidazolidinyl)-N-[(1R)-2,2,2-trifluoro-1-phenylethyl]acetamide](/img/structure/B5633848.png)

![N-methyl-N-{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5633859.png)